molecular formula C21H21N5O4S2 B10876954 N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-methoxybenzamide

N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-methoxybenzamide

Cat. No.: B10876954
M. Wt: 471.6 g/mol
InChI Key: LWRBBMKGJVVERH-UHFFFAOYSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxybenzoyl group, and a benzenesulfonamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using methoxybenzoic acid and a suitable acylating agent such as thionyl chloride.

    Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety is formed by reacting benzenesulfonyl chloride with an amine derivative under basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-AMINOBENZENESULFONAMIDE
  • N~1~-(4-METHOXYBENZOYL)-4-AMINOBENZENESULFONAMIDE
  • N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-(METHYLTHIO)BENZENESULFONAMIDE

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its combination of a pyrimidine ring, methoxybenzoyl group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H21N5O4S2

Molecular Weight

471.6 g/mol

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C21H21N5O4S2/c1-13-12-14(2)23-20(22-13)26-32(28,29)18-10-6-16(7-11-18)24-21(31)25-19(27)15-4-8-17(30-3)9-5-15/h4-12H,1-3H3,(H,22,23,26)(H2,24,25,27,31)

InChI Key

LWRBBMKGJVVERH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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